8-((4-(Diethylamino)-1-methylbutyl)amino)-6-methoxyquinoline hydriodide 8-((4-(Diethylamino)-1-methylbutyl)amino)-6-methoxyquinoline hydriodide
Brand Name: Vulcanchem
CAS No.: 5463-14-9
VCID: VC18430194
InChI: InChI=1S/C19H29N3O.HI/c1-5-22(6-2)12-8-9-15(3)21-18-14-17(23-4)13-16-10-7-11-20-19(16)18;/h7,10-11,13-15,21H,5-6,8-9,12H2,1-4H3;1H
SMILES:
Molecular Formula: C19H30IN3O
Molecular Weight: 443.4 g/mol

8-((4-(Diethylamino)-1-methylbutyl)amino)-6-methoxyquinoline hydriodide

CAS No.: 5463-14-9

Cat. No.: VC18430194

Molecular Formula: C19H30IN3O

Molecular Weight: 443.4 g/mol

* For research use only. Not for human or veterinary use.

8-((4-(Diethylamino)-1-methylbutyl)amino)-6-methoxyquinoline hydriodide - 5463-14-9

Specification

CAS No. 5463-14-9
Molecular Formula C19H30IN3O
Molecular Weight 443.4 g/mol
IUPAC Name 1-N,1-N-diethyl-4-N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine;hydroiodide
Standard InChI InChI=1S/C19H29N3O.HI/c1-5-22(6-2)12-8-9-15(3)21-18-14-17(23-4)13-16-10-7-11-20-19(16)18;/h7,10-11,13-15,21H,5-6,8-9,12H2,1-4H3;1H
Standard InChI Key VYNHVFXEXUXXFR-UHFFFAOYSA-N
Canonical SMILES CCN(CC)CCCC(C)NC1=C2C(=CC(=C1)OC)C=CC=N2.I

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₁₉H₃₀IN₃O, with a molecular weight of 443.4 g/mol . Its IUPAC name, 1-N,1-N-diethyl-4-N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine hydroiodide, reflects its branched alkylamino side chain and iodinated counterion . The SMILES string CCN(CC)CCCC(C)NC1=C2C(=CC(=C1)OC)C=CC=N2.I provides a simplified representation of its connectivity .

Table 1: Key Identifiers and Synonyms

PropertyValue
CAS Registry Number5463-14-9
NSC Number15016
Parent Compound (CID)10290 (Pamaquine)
SynonymsPamaquine hydriodide, NSC 15016

Synthesis and Derivative Development

Synthetic Pathways

While no explicit synthesis route for this compound is documented in the literature, analogous quinoline derivatives are typically synthesized via ethoxymethylenemalonic ester (EMME) methodologies or nucleophilic substitution reactions . For example, the parent compound Pamaquine (CID 10290) is synthesized by condensing 6-methoxy-8-aminoquinoline with halogenated alkylamines under basic conditions . The hydriodide salt form is likely obtained through acid-base reactions with hydroiodic acid .

Table 2: Comparative Analysis of Quinoline Analogues

CompoundSide Chain StructureBioactivity (vs. Standard)
8-((4-(Diethylamino)-1-methylbutyl)amino)-6-methoxyquinoline hydriodideC4H11N(C2H5)2Data pending
8-[[6-(Diethylamino)hexyl]amino]-6-methoxy-4-methylquinoline C6H12N(C2H5)2475× efficacy

Physicochemical Properties

Solubility and Stability

As a hydriodide salt, the compound is likely water-soluble at acidic pH but may precipitate under neutral or alkaline conditions. The methoxy group enhances lipophilicity compared to hydroxylated quinolines, potentially improving blood-brain barrier penetration . Stability data are unavailable, but iodide salts generally exhibit better thermal stability than chlorides or bromides .

Spectroscopic Characteristics

Predicted IR spectra would show stretches for NH (3300 cm⁻¹), C=N (1600 cm⁻¹), and C-O (1250 cm⁻¹). Mass spectrometry would likely yield a base peak at m/z 315 (quinoline fragment) and a molecular ion at m/z 443 .

Research Gaps and Future Directions

Despite its intriguing structure, 8-((4-(Diethylamino)-1-methylbutyl)amino)-6-methoxyquinoline hydriodide remains understudied. Priority areas include:

  • In vitro antiparasitic screens against Plasmodium falciparum and Leishmania donovani.

  • Toxicity profiling in mammalian cell lines to assess therapeutic index.

  • Structural optimization to balance hydrophobicity and ionizability for enhanced bioavailability.

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